Product packaging for 2-Methylbenzo[a]pyrene(Cat. No.:CAS No. 16757-82-7)

2-Methylbenzo[a]pyrene

Cat. No.: B091775
CAS No.: 16757-82-7
M. Wt: 266.3 g/mol
InChI Key: BBVAZDUFJMPLJK-UHFFFAOYSA-N
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Description

2-Methylbenzo[a]pyrene (CAS 16757-82-7) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14 and a molecular weight of 266.34 g/mol . It is a structural analog of the well-characterized environmental carcinogen Benzo[a]pyrene (BaP) . As a methylated derivative, it serves as a critical tool in toxicology and cancer research for investigating the structure-activity relationships of PAHs and their metabolic pathways. Researchers utilize this compound to study its potential for bioactivation, DNA adduct formation, and epigenetic modifications, mechanisms central to PAH-induced carcinogenesis . Exposure to PAHs like BaP is known to induce genome-wide epigenetic alterations, including changes in DNA methylation patterns that can lead to the dysregulation of tumor suppressor genes and proto-oncogenes . This compound is supplied for research purposes such as environmental pollutant analysis, metabolic studies, and investigating the mechanisms of chemical carcinogenesis. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H14 B091775 2-Methylbenzo[a]pyrene CAS No. 16757-82-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16757-82-7

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

2-methylbenzo[a]pyrene

InChI

InChI=1S/C21H14/c1-13-10-15-6-7-17-12-14-4-2-3-5-18(14)19-9-8-16(11-13)20(15)21(17)19/h2-12H,1H3

InChI Key

BBVAZDUFJMPLJK-UHFFFAOYSA-N

SMILES

CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2

Canonical SMILES

CC1=CC2=C3C(=C1)C=CC4=C3C(=CC5=CC=CC=C45)C=C2

Other CAS No.

16757-82-7

Synonyms

2-Methylbenzo[a]pyrene

Origin of Product

United States

Synthetic Chemistry and Derivatization of 2 Methylbenzo a Pyrene

Laboratory Synthesis Pathways for 2-Methylbenzo[a]pyrene

The creation of this compound and its analogs in a laboratory setting is a complex process that has seen the development of various synthetic strategies. These methods are designed to be efficient and adaptable, often with the goal of producing isotopically labeled compounds for use as standards in sensitive analytical techniques like LC-MS/MS.

Another strategy for synthesizing benzo[a]pyrene (B130552) derivatives involves the attachment of a functionalized chain to a tetrahydropyrene (THPy) derivative. For instance, the cyclization of ethyl 4-(pyren-2-yl)butanoate, prepared from 2-acetyl-THPy, followed by reduction, dehydration, and dehydrogenation yields benzo[a]pyrene. rsc.org Furthermore, attaching a four-carbon alkyne chain to specific positions on a pyrene (B120774) derivative can also lead to benzo[a]pyrene derivatives. rsc.org

The table below summarizes a selection of novel synthetic approaches for benzo[a]pyrene and its analogs.

Synthetic Strategy Key Reactants Key Steps Product Reference
Suzuki CouplingNaphthalene 2-boronic acid, 2-bromobenzene-1,3-dialdehydeSuzuki coupling, cyclizationBenzo[a]pyrene researchgate.net
Tetrahydropyrene (THPy) Derivatization2-acetyl-THPyChain elongation, cyclization, aromatizationBenzo[a]pyrene rsc.org
Pyrene Condensation1-formylpyreneTwo successive condensation reactions9-methylbenzo[a]pyrene acs.org

Chemical Derivatization for Mechanistic Studies

To investigate the mechanisms by which this compound exerts its biological effects, it is often necessary to synthesize its derivatives, particularly its adducts with nucleosides and oligonucleotides. These synthetic adducts serve as standards for identifying and quantifying DNA damage and for studying the structural and biological consequences of such damage.

A non-biomimetic synthetic route has been developed to prepare nucleosides and oligonucleotides containing adducts of benzo[a]pyrene derivatives. acs.org This approach is crucial for studying the biological and structural properties of DNA adducts formed from the metabolic activation of compounds like 6-methylbenzo[a]pyrene (B1207296). acs.org The activation of 6-methylbenzo[a]pyrene can occur through one-electron oxidation to form a radical cation, which can then react with DNA to form various adducts. nih.gov

For instance, the iodine oxidation of 6-methylbenzo[a]pyrene in the presence of deoxyguanosine (dGuo) produces adducts such as BP-6-CH₂-N²dGuo and BP-6-CH₂-N7Gua. nih.gov Similarly, reaction with adenine (B156593) (Ade) yields adducts like BP-6-CH₂-N1Ade and BP-6-CH₂-N3Ade. nih.gov A significant finding was the formation of a stable adduct with deoxythymidine (dThd), BP-6-CH₂-N3dThd, which was the first time an aromatic hydrocarbon radical cation was shown to form an adduct with thymidine. nih.gov

These synthetic adducts are essential for identifying the adducts formed in biological systems. For example, when 6-methylbenzo[a]pyrene was activated by horseradish peroxidase in the presence of DNA, two depurinating adducts, BP-6-CH₂-N7Gua and 6-CH₃BP-(1&3)-N7Gua, were identified. nih.gov These same adducts were also found when the activation was catalyzed by rat liver microsomes and in mouse skin treated with 6-methylbenzo[a]pyrene. nih.gov

The following table details the nucleoside adducts formed from the non-biomimetic oxidation of 6-methylbenzo[a]pyrene.

Reactant Adducts Formed Significance Reference
Deoxyguanosine (dGuo)BP-6-CH₂-N²dGuo, BP-6-CH₂-N7Gua, 6-CH₃BP-(1&3)-N7GuaIdentification of major adducts formed in vitro and in vivo. nih.gov
Adenine (Ade)BP-6-CH₂-N1Ade, BP-6-CH₂-N3Ade, BP-6-CH₂-N7Ade, 6-CH₃BP-(1&3)-N1AdeDemonstrates reactivity with adenine. nih.gov
Deoxythymidine (dThd)BP-6-CH₂-N3dThdFirst reported stable adduct of an aromatic hydrocarbon radical cation with thymidine. nih.gov

Environmental Occurrence and Distributional Dynamics of Methylated Benzo a Pyrenes

Sources of Methylated Polycyclic Aromatic Hydrocarbons, including 2-Methylbenzo[a]pyrene

Methylated polycyclic aromatic hydrocarbons (Me-PAHs), a class of compounds that includes this compound, are introduced into the environment from a variety of sources. These sources are broadly categorized as either resulting from human activities (anthropogenic) or occurring naturally.

The primary anthropogenic sources of methylated PAHs are processes involving the incomplete combustion of organic materials. ontosight.ai These activities are widespread and contribute significantly to the environmental burden of these compounds. Key anthropogenic sources include:

Fossil Fuel Combustion: The burning of fossil fuels such as coal, oil, and natural gas in power plants, industrial boilers, and residential heating systems is a major source of PAHs and their methylated derivatives. ontosight.aiherts.ac.uk

Vehicle Emissions: Exhaust from gasoline and diesel-powered vehicles contains a complex mixture of pollutants, including methylated PAHs. nih.gov

Industrial Processes: Various industrial activities, such as the production of coke, coal tar, and asphalt, release significant quantities of these compounds. epa.gov

Waste Incineration: The burning of municipal and industrial waste is another notable source of methylated PAHs. herts.ac.uk

Tobacco Smoke: Tobacco smoke is a well-documented source of various PAHs, including their methylated forms. ontosight.ainih.gov

The formation of these compounds during combustion is a complex process involving pyrolysis and pyrosynthesis of organic matter under oxygen-deficient conditions. nih.gov

While anthropogenic activities are the predominant source of methylated PAHs in many areas, natural processes also contribute to their formation and release into the environment. nih.gov These natural pathways include:

Wildfires: Forest and grassland fires are significant natural sources of PAHs and their methylated analogs, releasing large quantities into the atmosphere. mltmua.commdpi.com

Volcanic Eruptions: Volcanic activity can also release these compounds, which are formed during the high-temperature processes within the volcano. mltmua.commdpi.com

Diagenesis of Organic Matter: Over geological timescales, the low to moderate temperature transformation of sedimentary organic material can lead to the formation of fossil fuels, which naturally contain methylated PAHs. herts.ac.uk

Environmental Transport and Fate in Complex Matrices

Once released into the environment, this compound and other methylated PAHs undergo various transport and transformation processes that determine their distribution and persistence in different environmental media.

Due to their semi-volatile nature, methylated PAHs can be transported over long distances in the atmosphere, primarily adsorbed onto particulate matter. nih.gov They can then be deposited onto land and water surfaces through wet and dry deposition.

The presence of this compound and related compounds has been documented in various environmental compartments:

Air: These compounds are detected in both urban and rural air, with concentrations generally being higher in urban areas due to the greater density of emission sources. epa.gov

Water: Methylated PAHs can enter water bodies through atmospheric deposition, runoff from contaminated land, and wastewater discharges. mltmua.commdpi.com They are generally found in low concentrations in water due to their low water solubility.

Soil: Soil acts as a significant sink for methylated PAHs, where they tend to bind strongly to organic matter and soil particles. nih.govepa.govcdc.gov

Table 1: Occurrence of this compound and Related Compounds in Environmental Media

Compound Environmental Matrix Reported Concentration Ranges
Benzo[a]pyrene (B130552) Urban Air 0.2 - 19.3 ng/m³ epa.gov
Benzo[a]pyrene Non-urban Air 0.1 - 1.2 ng/m³ epa.gov
Benzo[a]pyrene Untreated Water 0.6 - 210 ng/L epa.gov
Methyl-PAHs River Water 9.36 - 711 ng/L mdpi.com
PAHs River Water 135 - 563 ng/L mdpi.com

Due to their hydrophobic nature, methylated PAHs have a strong tendency to accumulate in the sediments of aquatic environments. acs.org Sediments can therefore act as long-term reservoirs of these compounds, from which they can be reintroduced into the water column.

The accumulation of these compounds in biological organisms is also a significant aspect of their environmental fate.

Sediments: High levels of various methylated PAHs, including methylbenzo[a]pyrene isomers, have been found in sediments, particularly in industrialized areas. acs.orgcore.ac.ukusask.ca

Biological Systems: These compounds can be taken up by aquatic organisms from the water and sediment. core.ac.uk Their lipophilic nature facilitates their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. This can lead to the transfer of these compounds through the food web.

Metabolic Activation and Biotransformation Pathways of 2 Methylbenzo a Pyrene Analogs

Phase I Metabolic Transformations

The initial phase of metabolism for 2-Methylbenzo[a]pyrene involves the introduction or exposure of functional groups, which prepares the compound for further metabolic reactions. This process is primarily catalyzed by a group of versatile enzymes known as the Cytochrome P450 superfamily, along with other key enzyme systems.

Cytochrome P450 (CYP) Isoform-Specific Oxidation

The oxidation of this compound is initiated by Cytochrome P450 (CYP) enzymes, a critical step in its metabolic activation. vub.be The expression of these enzymes can be induced by PAHs themselves through the aryl hydrocarbon receptor (AhR), leading to an enhanced rate of metabolism. nih.gov

Table 1: Role of Key CYP Isoforms in the Metabolism of Benzo[a]pyrene (B130552) Analogs

CYP IsoformPrimary Role in PAH MetabolismTypical LocationInducibility by PAHs
CYP1A1 Major role in the bioactivation to diol-epoxides and overall metabolism. stami.noLiver, Lung, and other extrahepatic tissues.Highly inducible via AhR. nih.gov
CYP1A2 Contributes to metabolism, but generally with lower activity for PAHs than CYP1A1/1B1. smolecule.comnih.govPrimarily Liver.Inducible. nih.gov
CYP1B1 Plays a very important role in metabolic activation, especially in extrahepatic tissues. researchgate.netresearchgate.netExtrahepatic tissues (e.g., lung, mammary gland).Highly inducible via AhR. researchgate.net

The initial enzymatic attack on the this compound molecule by CYP enzymes results in the formation of a highly reactive electrophilic intermediate known as an arene oxide (or epoxide). nih.govnih.gov This reaction occurs on one of the double bonds of the aromatic rings. These arene oxides are unstable and serve as substrates for the next step in the metabolic pathway. nih.gov

Epoxide Hydrolase Activity in Dihydrodiol Formation

The arene oxides formed by CYP oxidation are subsequently hydrolyzed by the enzyme microsomal epoxide hydrolase (mEH). nih.govnih.gov This enzymatic reaction involves the addition of a water molecule across the epoxide ring, leading to the formation of a more stable compound called a trans-dihydrodiol. nih.govnih.gov For the parent compound B[a]P, the formation of benzo[a]pyrene-7,8-diol is a key step that precedes further oxidation to the ultimate carcinogenic diol-epoxides. nih.gov In the absence of epoxide hydrolase, the formation of dihydrodiols is significantly diminished, highlighting the enzyme's crucial role in this pathway. nih.gov

Peroxidase-Mediated Metabolic Pathways (e.g., prostaglandin-H synthase)

In addition to the CYP450 system, peroxidases provide an alternative route for the metabolic activation of PAHs. nih.gov Prostaglandin-H synthase (PHS), also known as cyclooxygenase (COX), is a key enzyme in this pathway. nih.govca.gov During the conversion of arachidonic acid to prostaglandins, PHS can co-oxidize xenobiotics like B[a]P. tandfonline.com This process involves a one-electron oxidation of the PAH molecule to form a radical cation, which is another type of reactive intermediate capable of interacting with cellular macromolecules. nih.govtandfonline.com This peroxidase-mediated pathway is significant as it can occur in tissues with low CYP activity but high PHS levels.

Aldo-Keto Reductase (AKR) Pathways Leading to Quinones

A third major pathway for the metabolic activation of PAHs involves the aldo-keto reductase (AKR) superfamily. nih.govfrontiersin.org In this pathway, the trans-dihydrodiols produced by the combined action of CYP and epoxide hydrolase are further oxidized by AKRs. nih.gov This NAD(P)+-dependent oxidation converts the dihydrodiol into a catechol. frontiersin.org The resulting catechol is often unstable and can auto-oxidize to form a highly reactive o-quinone. nih.govfrontiersin.org This process is accompanied by the production of reactive oxygen species (ROS), such as superoxide (B77818) anion radicals and hydrogen peroxide. nih.gov The o-quinones are not only electrophilic Michael acceptors but are also redox-active, capable of entering futile redox cycles that amplify ROS formation, contributing to oxidative DNA damage. nih.govacs.org This pathway has been shown to be a significant contributor to the activation of B[a]P in human lung cells. nih.gov

Table 2: Summary of Metabolic Activation Pathways

PathwayKey EnzymesIntermediate MetabolitesFinal Reactive Species
Diol Epoxide Pathway CYP1A1, CYP1B1, Epoxide HydrolaseArene Oxides, trans-DihydrodiolsDiol Epoxides
Peroxidase Pathway Prostaglandin-H Synthase (PHS/COX)NoneRadical Cations
o-Quinone Pathway Aldo-Keto Reductases (AKRs)Catecholso-Quinones, Reactive Oxygen Species (ROS)

Phase II Metabolic Conjugations and Detoxification

Phase II metabolism is a critical detoxification step where metabolites from Phase I are conjugated with endogenous molecules. This process generally renders the compounds more polar and less toxic, preparing them for elimination. For methylated B[a]P analogs, key Phase II pathways include glucuronidation, sulfation, and glutathione (B108866) conjugation. epa.gov

Glucuronidation by Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UDP-UGT)

Glucuronidation is a major pathway for the detoxification of hydroxylated PAH metabolites. This reaction is catalyzed by a family of enzymes known as Uridine Diphosphate-Glucuronosyltransferases (UGTs), which transfer a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the substrate. nih.govspringermedizin.de

Human liver UGTs exhibit regiospecificity in conjugating B[a]P metabolites. Studies using cDNA-expressed human UGTs have shown that UGT2B7 can glucuronidate a wide range of B[a]P phenols and dihydrodiols, including the B[a]P trans-4,5- and 7,8-dihydrodiols as well as 1-, 2-, 4-, 5-, 6-, 8-, 9-, and 10-monophenols. nih.gov In contrast, UGT1*6 metabolizes a more limited selection of monophenols (4-, 5-, 8-, and 12-hydroxy-B[a]P) and does not act on dihydrodiols. nih.gov

For methylated B[a]P analogs such as this compound, the primary substrates for glucuronidation are the hydroxylated metabolites formed during Phase I. This includes various ring-hydroxylated phenols and dihydrodiols. Recent research on 8-methylbenzo[a]pyrene (B1216502) demonstrated that its major oxidative metabolite, 3-hydroxy-8-methyl-B[a]P, undergoes glucuronidation in the presence of rat liver S9 fractions and UDPGA. springermedizin.de It is highly probable that hydroxylated metabolites of this compound are similarly processed by UGT enzymes, although specific efficiencies may vary based on the position of the hydroxyl and methyl groups.

Enzyme FamilySpecific Enzymes (Human)ReactionSubstrate (Analog)Product
UDP-Glucuronosyltransferases (UGT) UGT2B7, UGT16GlucuronidationHydroxylated B[a]P metabolites (phenols, dihydrodiols)Glucuronide conjugates
UGT2B7GlucuronidationB[a]P trans-7,8-dihydrodiolB[a]P trans-7,8-dihydrodiol-glucuronide
UGT16Glucuronidation4-Hydroxy-B[a]P4-Hydroxy-B[a]P-glucuronide
Rat Liver S9 UGTsGlucuronidation3-Hydroxy-8-methyl-B[a]P3-Hydroxy-8-methyl-B[a]P-glucuronide

Sulfation by Sulfotransferases (e.g., 3′-phosphoadenosine-5′-phosphosulfate sulfotransferase)

Sulfation, catalyzed by sulfotransferase (SULT) enzymes, is another key Phase II conjugation pathway. SULTs transfer a sulfonate group from the universal donor 3′-phosphoadenosine-5′-phosphosulfate (PAPS) to hydroxyl groups on substrates. frontiersin.org This reaction is particularly important for the detoxification of phenolic PAH metabolites and for the bioactivation of benzylic alcohols derived from methylated PAHs. frontiersin.orgnih.gov

Human SULTs, such as SULT1A1, are known to efficiently detoxify PAH catechols, which are products of the o-quinone pathway. frontiersin.org The sulfation of benzylic alcohols, however, can lead to the formation of unstable sulfate (B86663) esters that can act as ultimate carcinogens. For instance, 6-hydroxymethylbenzo[a]pyrene, a metabolite of 6-methylbenzo[a]pyrene (B1207296), is conjugated by 3′-phosphoadenosine-5′-phosphosulfate sulfotransferase to form 6-[(sulfooxy)methyl]-benzo[a]pyrene, a reactive ester that can form DNA adducts. nih.gov

Studies on various monomethylated B[a]P analogs suggest that the formation of a benzylic alcohol, followed by sulfation to a reactive sulfate ester, is a relevant pathway. researchgate.netwur.nl Therefore, a primary metabolite of this compound, 2-hydroxymethylbenzo[a]pyrene, is expected to be a substrate for SULT enzymes, potentially leading to the formation of a reactive sulfooxy-conjugate. Research has also confirmed that the hydroxylated metabolite of 8-methyl-B[a]P undergoes sulfation in incubations with rat liver S9 and PAPS. springermedizin.de

Enzyme FamilySpecific EnzymesReactionSubstrate (Analog)Product
Sulfotransferases (SULT) 3′-phosphoadenosine-5′-phosphosulfate sulfotransferaseSulfation (Bioactivation)6-Hydroxymethylbenzo[a]pyrene6-[(Sulfooxy)methyl]-benzo[a]pyrene
SULT1A1Sulfation (Detoxification)B[a]P-7,8-catechol8-Hydroxy-B[a]P-7-O-sulfate
Rat Liver S9 SULTsSulfation3-Hydroxy-8-methyl-B[a]P3-Hydroxy-8-methyl-B[a]P-sulfate
Human SULTs (predicted)Sulfation (Bioactivation)2-Hydroxymethylbenzo[a]pyrene2-[(Sulfooxy)methyl]-benzo[a]pyrene

Glutathione Conjugation by Glutathione S-Transferases (GST)

Glutathione S-transferases (GSTs) play a crucial role in detoxifying the electrophilic epoxide and diol-epoxide metabolites of PAHs. nih.gov These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the reactive intermediates, neutralizing their ability to bind to cellular macromolecules like DNA. mdpi.com

Several GST isoenzymes are involved in the metabolism of B[a]P metabolites. nih.gov Overexpression of GSTM1 in V79 cells, for example, resulted in a significant reduction of DNA adducts formed by B[a]P diol epoxides. nih.gov The primary role of GSTs is to conjugate PAH metabolites such as epoxides and diol epoxides, which are formed during Phase I metabolism. nih.gov

For methylated B[a]P analogs, the position of the methyl group can influence the initial epoxidation patterns, thereby affecting the substrate availability for GSTs. While direct studies on GST conjugation of this compound metabolites are scarce, it is established that the detoxification of its diol-epoxide intermediates would heavily rely on this pathway. The presence of a methyl group can alter the rate and regioselectivity of the initial CYP-mediated oxidations, but the resulting epoxides remain critical substrates for GST-mediated detoxification. researchgate.net

Enzyme FamilySpecific Enzymes (Human)ReactionSubstrate (Analog)Product
Glutathione S-Transferases (GST) GSTM1, GSTM2, GSTA2, GSTP1Glutathione ConjugationBenzo[a]pyrene diol-epoxides (BPDE)BPDE-glutathione conjugates
GSTM1Glutathione ConjugationDibenzo[a,l]pyrene (B127179) diol-epoxidesDBPDE-glutathione conjugates
(Predicted for 2-MeB[a]P)Glutathione ConjugationThis compound diol-epoxides2-Methyl-BPDE-glutathione conjugates

Regioselective Metabolism and Isomer-Specific Biotransformation of Methylated Benzo[a]pyrenes

The position of a methyl group on the benzo[a]pyrene ring system profoundly influences its metabolic fate. This regioselectivity determines whether the compound is directed primarily towards detoxification or towards pathways that generate more potent carcinogenic forms. Key isomer-specific pathways include biomethylation at the meso-region and oxidation of the methyl group itself (benzylic oxidation).

Bioalkylation and Meso-Region Biomethylation Mechanisms

Bioalkylation is a metabolic process where a methyl group is enzymatically added to a PAH molecule. For benzo[a]pyrene, this process is highly regioselective, occurring at the meso-region. tandfonline.comoup.com The major product of this S-adenosyl-L-methionine (SAM)-dependent methyltransferase reaction is 6-methylbenzo[a]pyrene. oup.comnih.gov This biomethylation occurs in rat liver cytosol and represents a pathway for the endogenous formation of methylated PAHs. tandfonline.com

The reaction introduces a methyl group at the C-6 position, which is the center of highest chemical reactivity in the B[a]P nucleus. oup.comnih.gov The resulting 6-methylbenzo[a]pyrene is itself a substrate for further metabolic activation, demonstrating how the cell's own processes can generate a more potent carcinogen from the parent compound. tandfonline.com This mechanism highlights a specific biotransformation that produces methylated B[a]P analogs endogenously.

Benzylic Oxidation Pathways (e.g., to 6-hydroxymethylbenzo[a]pyrene)

For PAHs that already possess a methyl group, such as this compound, a critical metabolic pathway is the oxidation of the alkyl side chain. researchgate.netwur.nl This reaction, known as benzylic oxidation, converts the methyl group into a hydroxymethyl group (-CH₂OH). masterorganicchemistry.com This pathway often competes with oxidation of the aromatic ring system. researchgate.net

The benzylic alcohol metabolite can then undergo further transformations. For example, 6-methylbenzo[a]pyrene is metabolized by CYP enzymes to 6-hydroxymethylbenzo[a]pyrene. nih.gov This metabolite is a proximate carcinogen that can be further activated, notably through sulfation, to a highly reactive electrophile capable of binding to DNA. nih.gov

Similarly, it is expected that this compound is metabolized via benzylic oxidation to 2-hydroxymethylbenzo[a]pyrene. This benzylic alcohol would then be a substrate for Phase II enzymes, particularly sulfotransferases, which could convert it into a reactive sulfate ester. researchgate.net This pathway represents a key route of metabolic activation that is specific to methylated PAHs.

Influence of Methyl Group Position on Metabolic Fate

The metabolic fate of benzo[a]pyrene (B[a]P), a well-established procarcinogen, is significantly altered by the introduction of a methyl group onto its aromatic ring system. The position of this methyl substituent dictates the subsequent metabolic activation and detoxification pathways, ultimately influencing the compound's mutagenic and carcinogenic potential. While the metabolism of B[a]P to its ultimate carcinogenic form, a diol epoxide, is a well-trodden path of scientific inquiry, the presence of a methyl group introduces alternative and sometimes competing metabolic routes.

The primary metabolic activation of B[a]P is initiated by cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP1B families, which introduce an epoxide group. nih.govosti.gov This is followed by enzymatic hydration by epoxide hydrolase to form a dihydrodiol. nih.gov A second epoxidation of the dihydrodiol results in the formation of a highly reactive diol epoxide that can covalently bind to DNA, leading to mutations and potentially initiating carcinogenesis. nih.govresearchgate.net

Research into the various MeB[a]P isomers has revealed that methylation can either enhance or diminish the parent compound's biological activity. For instance, studies have shown that methyl substitution in a non-benzo ring, bay-region position generally enhances the carcinogenicity of polycyclic aromatic hydrocarbons (PAHs). oup.com This is attributed to the influence of the methyl group on the electronic properties and conformation of the molecule, which in turn affects the rate and regioselectivity of enzymatic metabolism. oup.com

A pivotal aspect of the metabolic fate of MeB[a]Ps is the competition between aromatic ring oxidation and aliphatic side-chain (methyl group) oxidation. researchgate.net Ring oxidation, particularly at the 7, 8, 9, and 10 positions, is the pathway leading to the formation of the carcinogenic diol epoxides. nih.gov Conversely, oxidation of the methyl group to a hydroxymethyl group, which can be further conjugated and excreted, is generally considered a detoxification pathway. nih.gov

For example, the metabolism of 6-methylbenzo[a]pyrene involves its conversion by CYPs to 6-hydroxymethylbenzo[a]pyrene. nih.gov This metabolite can then be conjugated with sulfate to form a reactive sulfate ester that is also capable of forming DNA adducts. nih.gov In the case of 7-methylbenzo[a]pyrene (B1205412) (7-MeB[a]P), despite the methyl group at the 7-position, it can still undergo metabolic activation similar to B[a]P itself, forming a trans-7,8-dihydro-7,8-dihydroxy-7-methylbenzo(a)pyrene. nih.gov However, this dihydrodiol from 7-MeB[a]P is nearly racemic and not as mutagenic as the corresponding dihydrodiol from B[a]P. nih.gov

The mutagenic potency of MeB[a]P isomers has been shown to vary significantly depending on the position of the methyl group. One study reported the following order of mutagenicity: 9-methyl-B[a]P > 4-methyl-B[a]P > 6-methyl-B[a]P > 11-methyl-B[a]P > B[a]P, with the other eight monomethylated isomers being less mutagenic than the parent compound. researchgate.net This highlights that while some methyl substitutions enhance mutagenicity, others decrease it. The pathways leading to mutagenicity for these compounds may involve the formation of a 7,8-dihydrodiol-9,10-epoxide, a 4,5-oxide, or a benzylic alcohol from side-chain oxidation that is subsequently converted to a reactive sulfate ester. researchgate.net

In vitro studies with rat liver stem-like cells identified 1-methylbenzo[a]pyrene as a potent genotoxin, inducing high levels of DNA adducts. researchgate.net In contrast, 10-methylbenzo[a]pyrene, with the methyl group in the angular ring, showed low levels of DNA adduct formation. researchgate.net

The available scientific literature provides extensive comparative data on various MeB[a]P isomers, but detailed metabolic studies focusing specifically on this compound are less prevalent. However, based on the established principles of MeB[a]P metabolism, it can be inferred that this compound would also be subject to the competing pathways of ring and side-chain oxidation. The position of the methyl group at the 2-carbon, which is not in the bay region, would likely influence the regioselectivity of CYP-mediated oxidation on the aromatic rings.

Comparative Mutagenicity of Methylbenzo[a]pyrene Isomers

CompoundRelative Mutagenic Potency
9-Methylbenzo[a]pyrene> B[a]P
4-Methylbenzo[a]pyrene> B[a]P
6-Methylbenzo[a]pyrene> B[a]P
11-Methylbenzo[a]pyrene> B[a]P
Benzo[a]pyreneBaseline
Other 8 MeB[a]P isomers< B[a]P

This table is based on data from a study assessing mutagenic potency in the Ames test. researchgate.net

Metabolic Pathways of Selected Methylbenzo[a]pyrene Isomers

CompoundKey Metabolic PathwaysResulting Biological Activity
1-Methylbenzo[a]pyrene Potent inducer of AhR activation, high formation of stable DNA adducts. researchgate.netPotent genotoxin. researchgate.net
6-Methylbenzo[a]pyrene Metabolized to 6-hydroxymethylbenzo[a]pyrene, which can form a reactive sulfate ester. nih.govMutagenic, with potency greater than B[a]P in some tests. researchgate.net
7-Methylbenzo[a]pyrene Can form a trans-7,8-dihydro-7,8-dihydroxy metabolite, similar to B[a]P. nih.govThe resulting dihydrodiol is less mutagenic than that of B[a]P. nih.gov
10-Methylbenzo[a]pyrene Low levels of DNA adduct formation. researchgate.netLower genotoxicity compared to other isomers. researchgate.net

Molecular Mechanisms of Genotoxicity Induced by 2 Methylbenzo a Pyrene Derivatives

DNA Adduct Formation

Information not available in the searched scientific literature.

Information not available in the searched scientific literature.

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Mutagenesis and DNA Damage Response

Information not available in the searched scientific literature.

Induction of Specific Point Mutations (e.g., G→T, G→A, A→T Transversions)

The metabolic activation of Benzo[a]pyrene (B130552) leads to the formation of highly reactive diol epoxides, particularly benzo[a]pyrene diol epoxide (BPDE). This metabolite can form covalent adducts with DNA, predominantly at the N2 position of guanine (B1146940). washington.edu If these DNA adducts are not repaired before DNA replication, they can lead to misincorporation of nucleotides by DNA polymerases, resulting in specific point mutations.

The most characteristic mutation induced by B[a]P is the G→T transversion. nih.gov This signature mutation is a hallmark of exposure to B[a]P and other polycyclic aromatic hydrocarbons (PAHs). nih.gov The process involves the BPDE adduct on a guanine base causing an adenine (B156593) to be incorrectly inserted opposite it during replication. In the subsequent round of replication, this adenine pairs with a thymine, completing the G to T transversion. chembites.org

While G→T transversions are predominant, other mutations such as G→A transitions and A→T transversions can also occur, though typically at lower frequencies. The exact type and frequency of mutations can be influenced by the specific DNA sequence context surrounding the adduct. nih.gov

Table 1: Predominant Point Mutations Associated with Benzo[a]pyrene Exposure

Mutation Type Frequency Mechanism
G→T Transversion High BPDE-guanine adduct leads to misincorporation of adenine.
G→A Transition Lower Mis-pairing with other bases or different adduct conformations.
A→T Transversion Lower Adduct formation at adenine bases or indirect oxidative damage.

| C:G→A:T Transversion | High | Consistent with the known mutation spectrum of B[a]P. nih.gov |

Note: This data is based on studies of the parent compound Benzo[a]pyrene.

Mutational Spectra in Oncogenes (e.g., K-RAS, Ha-Ras) and Tumor Suppressor Genes (e.g., TP53)

The point mutations induced by B[a]P metabolites are not randomly distributed throughout the genome; they often occur at specific "hotspots" within critical genes that regulate cell growth, such as oncogenes and tumor suppressor genes.

Tumor Suppressor Gene TP53: The TP53 gene is a frequent target for B[a]P-induced mutations in smoking-related cancers. nih.govmdpi.com Studies have shown a strong correlation between the sites of BPDE adduct formation and the mutational hotspots observed in the TP53 gene of lung cancer patients. washington.edunih.gov Specifically, codons 157, 248, and 273 are major hotspots for G→T transversions. washington.edu The formation of BPDE adducts at these specific guanine residues is thought to be the initiating event leading to the characteristic mutational spectrum seen in lung cancers associated with tobacco smoke. washington.edunih.gov

Oncogenes K-RAS and Ha-Ras: Mutations in the RAS family of oncogenes (including K-RAS and Ha-Ras) are also associated with PAH exposure. These mutations can lock the RAS protein in a permanently active state, leading to uncontrolled cell proliferation. While G→T transversions are a common feature, the specific mutational patterns can vary. For instance, studies in mice have shown that combined exposure to B[a]P and UVA radiation can synergistically induce G→A mutations in codon 12 or G→A mutations in codon 13 of the Ha-Ras gene.

Table 2: Mutational Hotspots for Benzo[a]pyrene in Cancer-Related Genes

Gene Gene Type Common Mutation Hotspots (Codons) Predominant Mutation Type
TP53 Tumor Suppressor 157, 158, 248, 273 G→T Transversion
K-RAS Oncogene 12 G→T, G→A Transversions/Transitions

| Ha-Ras | Oncogene | 12, 13 | G→A Transition |

Note: This data is based on studies of the parent compound Benzo[a]pyrene. washington.edunih.gov

Chromosomal Aberrations and Micronuclei Formation (general PAH context)

Exposure to genotoxic agents like PAHs can lead to more extensive DNA damage than single point mutations, resulting in structural and numerical chromosomal aberrations. This type of genomic instability is a key driver of carcinogenesis.

Chromosomal Aberrations: These include changes like chromosome breaks, deletions, duplications, and translocations. DNA adducts formed by PAHs can stall replication forks, leading to double-strand breaks (DSBs). nih.gov If these breaks are not repaired correctly by cellular DNA repair machinery, it can result in large-scale rearrangements of genetic material.

Micronuclei Formation: Micronuclei are small, extra-nuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division. nih.gov Their formation is a well-established biomarker of genotoxic exposure and chromosomal instability. washington.edunih.gov PAH-induced DNA damage, such as DSBs, can produce acentric chromosome fragments that lag behind during anaphase and are subsequently enclosed in their own membrane, forming a micronucleus. nih.gov Chronic exposure to PAHs can lead to an accumulation of DNA damage, which in turn promotes the formation of micronuclei. nih.gov

Activation of DNA Damage Checkpoint Pathways (e.g., p-p53, pCHK2, γ-H2AX)

When cells are exposed to DNA-damaging agents like B[a]P, they activate a complex signaling network known as the DNA Damage Response (DDR). This response pathway aims to halt the cell cycle to allow time for DNA repair or, if the damage is too severe, to initiate programmed cell death (apoptosis).

Key DDR Proteins and Their Activation:

γ-H2AX: The phosphorylation of the histone variant H2AX at serine 139, creating γ-H2AX, is one of the earliest events following the formation of DNA double-strand breaks. nih.gov B[a]P-induced DNA adducts and the resulting replication stress can lead to DSBs, triggering the formation of γ-H2AX foci at the sites of damage. These foci serve as platforms to recruit and accumulate other DNA repair and signaling proteins. nih.gov

p-p53 (Phosphorylated p53): The tumor suppressor protein p53 is a central regulator of the DDR. In response to DNA damage, p53 is stabilized and activated, largely through phosphorylation at various serine residues, including Serine 20. nih.govnih.gov This activation is often a downstream effect of kinases like ATM and ATR. Activated p53 functions as a transcription factor, inducing the expression of genes that mediate cell cycle arrest (e.g., p21) or apoptosis. researchgate.net B[a]P exposure has been shown to induce DNA damage that leads to the accumulation and phosphorylation of p53. nih.govresearchgate.net

p-CHK2 (Phosphorylated CHK2): The checkpoint kinase 2 (CHK2) is another critical transducer in the DDR pathway. It is activated by the ATM kinase in response to double-strand breaks. Once activated via phosphorylation, CHK2 can phosphorylate several downstream targets, including p53 at Serine 20. nih.govnih.gov This phosphorylation helps to stabilize p53 by preventing its degradation, thereby amplifying the DNA damage signal and ensuring a robust cellular response. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
2-Methylbenzo[a]pyrene
Benzo[a]pyrene B[a]P
Benzo[a]pyrene diol epoxide BPDE

Mechanisms of Carcinogenesis and Structure Activity Relationships for Methylated Benzo a Pyrenes

Role of the Aryl Hydrocarbon Receptor (AhR) in Mediating Carcinogenic Effects

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a critical role in mediating the toxic and carcinogenic effects of many polycyclic aromatic hydrocarbons (PAHs). Upon binding a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcription of target genes, including metabolic enzymes.

AhR Binding and Activation

AhR-Dependent Gene Transcription and Enzyme Induction

Activation of the AhR typically leads to the induction of a battery of genes, most notably Phase I metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) and cytochrome P450 1B1 (CYP1B1). These enzymes are crucial for the metabolic activation of PAHs to their ultimate carcinogenic forms.

For 2-Methylbenzo[a]pyrene, specific research detailing the profile of AhR-dependent gene transcription and the extent of enzyme induction is limited. It is generally understood that as a methylated PAH, it would likely induce CYP1A1 and other AhR-responsive genes. However, detailed studies quantifying the induction levels of these specific enzymes following exposure solely to this compound, and corresponding data suitable for tabular presentation, could not be located in the available scientific literature.

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The metabolism of PAHs is a significant source of oxidative stress, leading to the generation of reactive oxygen species (ROS) that can damage cellular components, including DNA, lipids, and proteins.

Redox Cycling of Quinone Metabolites

PAHs can be metabolized to quinone derivatives. These quinones can undergo a process called redox cycling, where they are enzymatically reduced to semiquinone radicals and hydroquinones, which can then auto-oxidize back to the quinone form. This futile cycle generates superoxide (B77818) anion radicals and other ROS, contributing to cellular oxidative stress.

While this is a known mechanism for the parent compound BaP, which forms metabolites like benzo[a]pyrene-7,8-dione, specific studies focusing on the formation of quinone metabolites from this compound and their subsequent redox cycling capabilities are not well-documented in the available research.

Oxidative DNA Damage (e.g., 8-oxo-7,8-dihydro-2′-deoxyguanosine)

The ROS generated during PAH metabolism can lead to oxidative damage to DNA. A common biomarker for this type of damage is the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-oxo-dG), a mutagenic lesion that can result in G to T transversions if not repaired.

Although exposure to BaP is known to increase levels of 8-oxo-dG, research specifically quantifying the formation of 8-oxo-dG or other markers of oxidative DNA damage as a direct result of exposure to this compound is not available in the reviewed literature.

Advanced Analytical Methodologies for Research on 2 Methylbenzo a Pyrene

Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 2-Methylbenzo[a]pyrene and related compounds. The primary challenge lies in separating it from a multitude of structurally similar isomers and other PAHs that often coexist in samples. mdpi.comstmarys-ca.edu The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the target analytes. stmarys-ca.edu

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of less volatile, higher molecular weight PAHs and their metabolites. stmarys-ca.edu When coupled with advanced detectors, HPLC provides the sensitivity and selectivity required for trace-level analysis.

UV Detection: UV detectors are commonly employed for PAH analysis, with measurements often taken at a wavelength of 254 nm, where many PAHs exhibit strong absorbance. ingenieria-analitica.comnih.gov While providing good sensitivity for general PAH screening, UV detection can be limited by a lack of selectivity in complex mixtures where multiple compounds may absorb at the same wavelength. nih.gov

Fluorescence Detection (FLD): Fluorescence detection offers superior sensitivity and selectivity compared to UV detection because very few compounds naturally fluoresce. ingenieria-analitica.comblackmeditjournal.org This technique is particularly well-suited for many PAHs, including the benzo[a]pyrene (B130552) ring system, which exhibit high native fluorescence. ingenieria-analitica.com By using programmable wavelength settings, the excitation and emission wavelengths can be optimized for specific compounds or classes of compounds as they elute from the column, significantly enhancing selectivity and minimizing matrix interference. ingenieria-analitica.comhplc.eu The combination of HPLC with fluorescence detection is a reliable and widely used method for the quantitative determination of PAHs in various samples. nih.gov For instance, the separation of closely related methylated isomers, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), has been successfully demonstrated, highlighting the capability of HPLC-FLD to resolve structural isomers. hplc.eu

Table 1: Typical HPLC Parameters for PAH Analysis

ParameterTypical Setting
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water nih.gov
Flow Rate 1.0 - 2.0 mL/min blackmeditjournal.orgmdpi.com
UV Detection 254 nm ingenieria-analitica.comnih.gov
Fluorescence Detection Wavelength Programming (e.g., Ex: 260 nm, Em: 350-500 nm) hplc.eu

Gas chromatography is the preferred method for volatile and semi-volatile compounds and generally offers greater resolution and sensitivity than HPLC for PAH analysis. mdpi.comstmarys-ca.edu Coupling GC with a mass spectrometer (MS) provides definitive identification based on both the retention time of the compound and its unique mass spectrum. stmarys-ca.edu

The separation of methylated PAH isomers, such as the various methylbenzo[a]pyrene isomers, presents a significant analytical challenge due to their similar physical and chemical properties. mdpi.com The choice of the GC capillary column's stationary phase is critical for achieving resolution. While standard 5% phenyl methylpolysiloxane phases are common, specialized stationary phases, such as 50% phenyl-polysiloxane or liquid crystalline phases, have been shown to provide better resolving power for complex PAH and methyl-PAH mixtures. mdpi.com

For enhanced sensitivity and selectivity, especially in highly complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. mdpi.comshimadzu.comnih.gov By using multiple reaction monitoring (MRM), this technique can significantly reduce background noise and interferences, allowing for lower detection limits compared to single quadrupole GC-MS. shimadzu.comresearchgate.net GC-MS and GC-MS/MS are instrumental in identifying and quantifying this compound, its metabolites (after derivatization), and DNA adducts in various biological samples. nih.govmdpi.comnih.gov

Table 2: Common GC/MS Parameters for Methylated PAH Analysis

ParameterTypical Setting
Column HP-5MS, Rxi-5Sil MS, or specialized PAH phases (e.g., 50% phenyl-polysiloxane) mdpi.commdpi.comcopernicus.org
Injector Splitless mode copernicus.org
Carrier Gas Helium copernicus.org
Ionization Mode Electron Impact (EI) mdpi.com
MS Detection Full Scan, Selected Ion Monitoring (SIM), or Multiple Reaction Monitoring (MRM) for MS/MS mdpi.comshimadzu.com

Mass Spectrometry-Based Approaches for Metabolite and Adduct Characterization

Mass spectrometry is indispensable for the structural elucidation and sensitive detection of this compound metabolites and their adducts with macromolecules like DNA and proteins.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing non-volatile and thermally labile metabolites, such as dihydrodiols, epoxides, phenols, and tetraols, without the need for derivatization. nih.govmdpi.com This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. mdpi.comresearchgate.net

In LC-MS/MS, precursor ions corresponding to the target metabolites or adducts are selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process allows for highly specific detection and characterization, even at very low concentrations. mdpi.com The fragmentation patterns provide crucial structural information, aiding in the identification of positional isomers of metabolites and the specific sites of adduction on nucleosides. nih.govugent.be LC-MS/MS has been extensively used to characterize the adducts formed between benzo[a]pyrene diol epoxide (BPDE), the ultimate carcinogen of the parent compound, and DNA bases, providing a robust framework for investigating similar adducts from this compound. researchgate.netnih.gov

For precise and accurate quantification, stable isotope dilution mass spectrometry (IDMS) is the gold standard. nih.govnih.gov This method involves adding a known quantity of a stable isotope-labeled internal standard (e.g., containing ¹³C or ²H) of the target analyte to the sample at the earliest stage of preparation. nih.gov

The isotopically labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, cleanup, derivatization, and ionization, correcting for any sample loss or matrix effects that may occur during the analytical process. nih.gov The concentration of the native analyte is determined by measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.govnih.gov This approach has been successfully applied to the quantification of benzo[a]pyrene metabolites and DNA adducts with high sensitivity and precision, achieving limits of quantitation in the femtomole range. nih.govresearchgate.net

Spectroscopic Characterization of Adducts and Metabolites

While chromatography and mass spectrometry are primary tools, spectroscopic techniques provide complementary information for structural confirmation, particularly for novel metabolites or adducts. Fluorescence spectroscopy is especially valuable for this class of compounds.

Advanced fluorescence techniques, such as room-temperature fluorescence excitation-emission matrices (RTF-EEMs), can be used to analyze HPLC fractions. mdpi.com This method generates a comprehensive spectral fingerprint of a sample by recording a series of emission spectra at incremental excitation wavelengths. mdpi.com For complex mixtures where compounds might co-elute chromatographically, mathematical deconvolution techniques like parallel factor analysis (PARAFAC) can be applied to the EEM data to resolve the spectral overlap and unambiguously identify and quantify individual components. mdpi.com This approach has been demonstrated for resolving co-eluting PAHs like benzo[a]pyrene and dibenzo[a,l]pyrene (B127179) and is applicable for confirming the identity of this compound and its fluorescent metabolites in HPLC fractions. mdpi.com

Fluorescence Line Narrowing Spectroscopy

No research articles detailing the application of Fluorescence Line Narrowing (FLN) Spectroscopy for the analysis of this compound were identified. This advanced analytical technique provides highly resolved spectral data for complex molecules, but its specific use for this particular methylated derivative of benzo[a]pyrene is not documented in the available literature.

Biomarker Detection and Quantification in Research Settings

Detection of Methylated Benzo[a]pyrene Metabolites in Biological Samples

Specific studies on the detection and identification of metabolites derived from this compound in biological matrices are not available in the searched scientific literature. While the metabolism of benzo[a]pyrene is extensively studied, the metabolic pathways and resulting products specific to this compound have not been detailed.

Quantification of DNA and Protein Adducts (e.g., in vitro and in vivo models)

There is no available data from in vitro or in vivo studies that quantifies the formation of DNA or protein adducts resulting from exposure to this compound. Research on the adducts of other benzo[a]pyrene derivatives exists, but specific quantitative findings for this compound are absent from the current body of scientific publications.

Computational and Theoretical Studies on 2 Methylbenzo a Pyrene and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can elucidate reaction pathways, the stability of transient species, and the mechanisms of degradation.

Quantum chemical calculations have been instrumental in exploring the formation mechanisms of polycyclic aromatic hydrocarbons (PAHs). One proposed pathway, the methyl addition/cyclization (MAC) mechanism, explains the growth of PAHs from smaller aromatic systems. mdpi.com This mechanism, studied using Density Functional Theory (DFT) methods like B3LYP and M06-2X, involves a sequence of steps: mdpi.com

Hydrogen Abstraction: Removal of a hydrogen atom from the aromatic core by a radical.

Methyl Radical Addition: Addition of a methyl radical (•CH3) to the resulting radical site on the PAH.

Hydrogen Elimination: Loss of hydrogen atoms from the added methyl group and the adjacent aromatic ring position.

Ring Closure: Formation of a new six-membered aromatic ring.

Rearrangement: Aromatization of the newly formed ring.

The carcinogenicity of many PAHs, including benzo[a]pyrene (B130552), is linked to their metabolic activation into diol epoxides, which can then form highly reactive carbocations that bind to DNA. nih.gov Quantum chemical calculations are crucial for studying the stability and reactivity of these carbocation intermediates. The stability of a carbocation is influenced by several factors, including resonance and substituent effects. libretexts.orgmasterorganicchemistry.com In PAHs, the positive charge can be delocalized across the extensive π-electron system, which confers significant stability. libretexts.org

Computational studies on PAH derivatives, such as methylated and fluorinated benzo[a]anthracenes, have been performed at the B3LYP/6-31G* and MP2/6-31G** levels of theory to investigate these effects. nih.govresearchgate.net These studies show that the position of a substituent group, such as the methyl group in 2-Methylbenzo[a]pyrene, can influence the stability of the carbocation. Methyl groups are electron-donating and can help stabilize a positive charge, potentially affecting the ultimate reactivity and carcinogenic potential of the molecule. nih.gov By calculating properties like charge distribution and the energy of formation, researchers can predict which isomers are likely to form the most stable, and therefore potentially most persistent and dangerous, carbocations. researchgate.net

PAHs in the atmosphere are subject to degradation, primarily initiated by reactions with hydroxyl (•OH) radicals, ozone (O3), and nitrate (B79036) (NO3) radicals. researchgate.netcopernicus.org Computational chemistry is used to map the complex reaction mechanisms involved in this atmospheric oxidation. For the parent compound benzo[a]pyrene, DFT calculations have been used to elucidate the degradation pathways initiated by •OH radicals. researchgate.net The process typically begins with the addition of the •OH radical to the aromatic ring, forming an adduct. researchgate.netrsc.org This adduct can then react with atmospheric oxygen (O2) and nitrogen oxides (NOx), leading to a variety of products, including hydroxylated PAHs, nitro-PAHs, and diones, as well as ring-opened products. researchgate.net

For methylated PAHs like this compound, the presence of the methyl group can influence the reaction. Studies on analogous compounds like 2-methylnaphthalene (B46627) show that the initial •OH addition can occur at various positions on the rings, and the subsequent reaction pathways can be complex. rsc.org The methyl group itself can also be a site for hydrogen abstraction, opening up additional degradation channels. These theoretical studies help predict the atmospheric lifetime of this compound and identify its potential transformation products in the environment. researchgate.net

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to study the three-dimensional structures of molecules and their interactions with biological macromolecules. confex.com These simulations provide insight into how a molecule like this compound or its metabolites might interact with proteins or DNA, which is fundamental to understanding its biological activity. mdpi.com

Molecular docking simulations have been used extensively to study the parent compound, benzo[a]pyrene, and its metabolites. These studies predict how the molecule might bind to the active site of various human proteins. For example, docking studies have identified potential interactions between benzo[a]pyrene and proteins such as the oxysterol receptor LXR-beta and the heat shock protein HSP90-beta, with high binding affinities calculated. researchgate.net Other simulations have explored the binding of benzo[a]pyrene diol-epoxides to proteins involved in cell proliferation and apoptosis, such as caspases. nih.gov These simulations calculate a binding energy or scoring function, which helps to rank potential biological targets. mdpi.comresearchgate.net

Beyond simple docking, molecular dynamics (MD) simulations can model the behavior of the molecule-protein or molecule-DNA complex over time. nih.gov For benzo[a]pyrene-DNA adducts, MD simulations have been used to investigate the conformational changes that the adduct induces in the DNA double helix. researchgate.net Furthermore, combined quantum mechanics/molecular mechanics (QM/MM) methods can provide a more accurate description of the electronic events during ligand binding or enzymatic reactions, which has been applied to study benzo[a]pyrene metabolites within nucleosomes. mdpi.com These modeling techniques are essential for visualizing and understanding the molecular-level interactions that underpin the toxicological effects of this compound and its analogs.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

QSAR and QSPR are computational methods that correlate the structural or property-based features of a set of chemicals with their biological activity or physical properties, respectively. These models are used to predict the activity of new or untested chemicals.

QSAR models have been specifically developed to predict the carcinogenic activity of methylated PAHs. mdpi.com These models are built on the principle that the molecular structure, encoded in numerical descriptors, determines its activity. Topological descriptors are numerical values derived from the graph representation of a molecule, capturing information about its size, shape, and branching. mdpi.com

In a study of methylated PAHs, various topological descriptors derived from distance matrices and graph invariants were used to build multilinear regression equations to predict carcinogenic activity. mdpi.com this compound was included in the set of compounds used to develop and test these models. The models demonstrated a high accuracy of around 80% in correctly predicting carcinogenic activity. mdpi.com The results for this compound showed a strong carcinogenic potential, which was accurately captured by the QSAR models. mdpi.com

The table below presents the experimental and computationally predicted carcinogenic activity for this compound and other selected PAHs from a QSAR study, illustrating the predictive power of these models. mdpi.com

Chemical NameExperimental Carcinogenic Activity (CAa)Predicted Carcinogenic Activity (CAb)Predicted Carcinogenic Activity (CAc)Predicted Carcinogenic Activity (CAd)
This compound4.04.04.04.0
11-Methylbenzo[a]pyrene4.04.34.33.5
7-Methylbenz[a]anthracene3.02.32.62.2
10-Methylbenzo[a]pyrene1.01.61.71.8
2-Methylbenz[a]anthracene-1.0-2.1-1.0-1.2

Data sourced from a QSAR study on methylated PAHs. mdpi.com The activity scales (CAa, CAb, CAc, CAd) represent different experimental or predictive models where higher values indicate greater carcinogenic activity.

Based on a comprehensive review of available scientific literature, it is not possible to generate a thorough and informative article that focuses solely on the chemical compound “this compound” while strictly adhering to the detailed outline provided.

The existing body of research is heavily concentrated on the parent compound, Benzo[a]pyrene (B[a]P). While some comparative studies from several decades ago briefly mention this compound, they lack the specific, in-depth data required to populate the requested sections and subsections concerning modern research paradigms.

Specifically, there is a significant lack of detailed information regarding the use of this compound in:

In Vitro Cell-Based Systems: Including immortalized and primary mammalian cell cultures.

Human Organoid Models: For metabolic and genotoxic studies.

Isolated Enzyme Systems: Such as microsomal fractions and cytosolic preparations.

In Vivo Animal Models: Including specific mechanistic investigations in rodent models or genetically modified animal models like Aryl Hydrocarbon Receptor (AHR) knockout mice.

The available literature does not provide the detailed research findings necessary to construct an article that would meet the requirements for scientific accuracy and thoroughness for each specific point in the requested outline. Therefore, the request cannot be fulfilled as specified.

Research on this compound Biomarkers Limited

Generating a detailed scientific article on the application of biomarkers in experimental systems for mechanistic insights into this compound is not possible at this time due to a lack of specific research findings on this particular compound in the public domain.

A thorough review of available scientific literature reveals a significant body of research on the parent compound, benzo[a]pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH). Extensive studies on BaP have led to the identification and application of various biomarkers of exposure and effect, such as DNA adducts and metabolic products, to understand its mechanisms of toxicity and carcinogenicity.

Similarly, some research has been conducted on other methylated derivatives of benzo[a]pyrene, for instance, 6-methylbenzo[a]pyrene (B1207296). These studies have explored how the addition of a methyl group can influence the metabolic activation and DNA binding of the parent compound.

However, specific investigations into "this compound" are not prominently available. Consequently, data on the application of biomarkers in experimental models to elucidate its specific mechanistic insights, including the formation of DNA adducts or its metabolic pathways, are not sufficiently detailed in existing literature to construct a comprehensive and scientifically accurate article as per the requested outline. Further research specifically targeting this compound is needed to provide the necessary data for such an analysis.

Future Research Directions and Emerging Concepts

Investigation of Synergistic and Antagonistic Interactions with Other Environmental Contaminants at the Molecular Level

Humans and ecosystems are typically exposed to complex mixtures of environmental pollutants rather than single chemical agents. The combined effects of these mixtures can be significantly different from the effects of the individual components, leading to synergistic (greater than additive) or antagonistic (less than additive) interactions. Understanding these interactions at a molecular level is a critical frontier in toxicology and risk assessment.

Future research should focus on how 2-Methylbenzo[a]pyrene interacts with other common environmental contaminants, such as other PAHs, heavy metals, pesticides, and emerging pollutants like microplastics. Studies on the parent compound, benzo[a]pyrene (B130552) (BaP), have revealed dose-dependent synergistic and antagonistic mutagenic responses when combined with other carcinogens found in food. nih.govnih.gov For instance, binary mixtures of BaP and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) have shown increased mutant frequency at low concentrations and decreased frequency at higher concentrations compared to their expected additive effects. nih.gov It is hypothesized that such interactions could be driven by alterations in metabolic activation pathways, such as the activity of cytochrome P450 (CYP) enzymes. nih.gov

A significant emerging area of research is the interaction between PAHs and microplastics. Microplastics can act as vectors for hydrophobic contaminants like BaP, potentially altering their bioavailability and toxicity. mdpi.comfrontiersin.org Co-exposure to BaP and microplastics has been shown to have synergistic toxic effects on marine organisms at high concentrations, while antagonistic effects were observed at lower concentrations. frontiersin.org It is crucial to investigate whether the addition of a methyl group, as in this compound, modifies the adsorption-desorption kinetics on microplastic surfaces and the subsequent biological impact. The hypothesis that synergistic effects between different PAHs and other pollutants in complex mixtures represent a major health risk underscores the need to include these interactions in future health risk assessments. ki.se

Table 1: Examples of Investigated Interactions with Benzo[a]pyrene (BaP)

Interacting Agent Organism/System Observed Effect Potential Mechanism Reference
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Human MCL-5 Cells Dose-dependent synergistic and antagonistic mutagenicity Altered CYP1A activity nih.gov
Glycidamide (GA) Human MCL-5 Cells Dose-dependent synergistic and antagonistic mutagenicity Metabolic activation pathways nih.gov
Acrylamide (AC) Human MCL-5 Cells Dose-dependent synergistic and antagonistic mutagenicity Metabolic activation pathways nih.gov

Future molecular-level investigations should employ advanced techniques to dissect these interactions. This includes studying the competitive or cooperative binding of this compound and co-contaminants to key receptors like the aryl hydrocarbon receptor (AhR), analyzing alterations in the expression and activity of metabolic enzymes, and examining the formation of complex DNA adducts resulting from co-exposure.

Deeper Elucidation of Epigenomic and Transcriptomic Responses to Methylated Benzo[a]pyrenes

Epigenetic modifications, such as DNA methylation and histone alterations, are heritable changes that regulate gene expression without altering the underlying DNA sequence. mdpi.comwikipedia.org Transcriptomics, the study of the complete set of RNA transcripts, provides a snapshot of the genes that are actively being expressed in a cell at a given time. Both epigenomic and transcriptomic responses are crucial in understanding the mechanisms of toxicity for environmental pollutants.

Exposure to BaP is known to induce significant changes in DNA methylation patterns and gene expression profiles. encyclopedia.pubnih.govaacrjournals.orgnih.gov Studies have shown that BaP exposure can lead to both hypomethylation and hypermethylation of thousands of genes, affecting pathways involved in cell signaling, proliferation, and DNA repair. mdpi.comnih.gov Specifically, BaP can alter the expression of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. researchgate.netresearchgate.net Transcriptional profiling has identified suites of genes whose expression is altered by BaP, including those involved in xenobiotic metabolism (e.g., CYP1B1), cell cycle control, and apoptosis. nih.govnih.gov

A critical future research direction is to determine how the addition of a methyl group to the benzo[a]pyrene structure influences these epigenomic and transcriptomic responses. The presence and position of the methyl group in compounds like this compound could fundamentally alter their interaction with cellular machinery. Research should focus on:

Comparative Global Methylation Analysis: Comparing the genome-wide DNA methylation patterns (methylomes) of cells exposed to BaP versus this compound to identify methylation changes unique to the methylated compound.

Gene-Specific Methylation: Investigating whether methylated PAHs have a different affinity for inducing hypermethylation in the promoter regions of specific tumor suppressor genes or hypomethylation in proto-oncogenes. researchgate.net

Transcriptional Signatures: Using techniques like RNA-sequencing to identify unique gene expression signatures induced by this compound. This could reveal novel pathways of toxicity or cellular defense that are specifically activated in response to methylated PAHs. nih.govnih.gov

Integrated 'Omics' Approaches: Combining epigenomic, transcriptomic, and metabolomic data to build comprehensive models of the cellular response to methylated BaPs, linking epigenetic changes to altered gene expression and subsequent metabolic perturbations. nih.gov

Understanding these nuanced responses will be vital for assessing the specific risks associated with exposure to methylated PAHs, which are prevalent in the environment. mdpi.com

Refinement of Computational Models for Enhanced Predictive Accuracy and Mechanistic Understanding

Computational toxicology, particularly the use of Quantitative Structure-Activity Relationship (QSAR) models, offers a cost-effective and ethically preferable alternative to extensive animal testing for predicting the toxicity of chemicals. nih.govnih.gov QSAR models establish mathematical relationships between the chemical structure and biological activity of compounds. scienceopen.com However, the predictive accuracy of these models for complex endpoints like carcinogenicity depends heavily on the quality of the input data and the sophistication of the algorithms used. nih.gov

For PAHs, QSAR models have been developed to predict various endpoints, but their applicability to the vast array of methylated derivatives remains a challenge. nih.gov Future research must focus on refining these models to enhance their predictive power and provide deeper mechanistic insights specifically for methylated benzo[a]pyrenes. Key areas for improvement include:

Expanding the Training Data: Incorporating more extensive and high-quality experimental data on the toxicity and metabolic fate of a wide range of methylated PAHs to build more robust and reliable models.

Developing Specific Molecular Descriptors: Identifying and incorporating molecular descriptors that specifically account for the influence of the methyl group's position and steric effects on molecular properties, receptor binding, and metabolic activation.

Integrating Mechanistic Data: Moving beyond correlational models by integrating mechanistic data, such as binding affinities to the AhR, rates of metabolic activation by specific CYP enzymes, and DNA adduct formation potential.

Applying Advanced Machine Learning: Utilizing more sophisticated machine learning and deep learning algorithms, such as hybrid neural networks, to capture the complex, non-linear relationships between chemical structure and carcinogenic potential. mdpi.commdpi.com

The development of highly accurate, mechanistically informed computational models will be invaluable for prioritizing methylated PAHs for further toxicological testing, assessing the risks of complex environmental mixtures, and designing safer industrial processes. nih.gov

Table 2: Key Components for Refining QSAR Models for Methylated PAHs

Component Description Rationale for Improvement
Training Dataset The set of chemicals with known structures and biological activities used to build the model. Current datasets may lack sufficient representation of diverse methylated PAHs, limiting the model's predictive domain.
Molecular Descriptors Numerical representations of a molecule's physicochemical properties. New descriptors are needed to capture the specific electronic and steric effects of methyl substitution on reactivity and metabolism.
Algorithm The mathematical method used to relate descriptors to activity (e.g., Multiple Linear Regression, Neural Networks). Advanced algorithms can better model the complex, non-linear nature of carcinogenicity and other toxicological endpoints. mdpi.com

| Validation | The process of testing the model's predictive performance on an independent set of chemicals. | Rigorous internal and external validation is essential to ensure the model is stable and has high predictive power. nih.gov |

Exploration of Novel Bioremediation and Degradation Pathways Relevant to Methylated Benzo[a]pyrenes

Bioremediation, the use of microorganisms to degrade environmental pollutants, is a promising and environmentally friendly strategy for cleaning up sites contaminated with PAHs. nih.govresearchgate.net Numerous bacteria, fungi, and algae have been identified that can degrade BaP and other PAHs. mdpi.comnih.gov These microorganisms employ specific enzymes, such as dioxygenases and monooxygenases, to initiate the breakdown of the stable aromatic ring structures. researchgate.netnih.gov

However, the recalcitrance of PAHs to biodegradation increases with molecular weight and structural complexity. mdpi.com The presence of a methyl group on the benzo[a]pyrene ring system can significantly affect its susceptibility to microbial attack. The methyl group can sterically hinder enzymatic access to the aromatic rings or alter the electronic properties of the molecule, potentially slowing down or completely inhibiting degradation by known microbial pathways.

Therefore, a crucial area for future research is the exploration of novel bioremediation and degradation pathways specifically for methylated benzo[a]pyrenes. This research should involve:

Isolation of Novel Microorganisms: Prospecting for and isolating novel bacterial and fungal strains from chronically contaminated environments, as these are likely to have evolved unique metabolic capabilities for degrading alkylated PAHs.

Metabolic Pathway Elucidation: Using advanced analytical techniques to identify the metabolic intermediates and final products of this compound degradation by promising microbial isolates. This will help to map out the specific enzymatic reactions and pathways involved.

Enzyme Discovery and Engineering: Identifying the key enzymes responsible for the initial attack on the methylated PAH structure. Genetic and protein engineering techniques could then be used to enhance the activity, specificity, and stability of these enzymes for practical bioremediation applications.

Community and Systems Biology Approaches: Investigating the role of microbial consortia, where different species work together to achieve complete degradation of the compound. nih.gov Understanding these synergistic interactions within microbial communities can lead to more effective bioremediation strategies.

Discovering and harnessing novel biological degradation pathways will be essential for developing effective and sustainable solutions for the remediation of sites contaminated with methylated PAHs.

Table 3: Mentioned Compound Names

Compound Name Abbreviation
This compound
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine PhIP
Acrylamide AC
Benzo[a]pyrene BaP
Deoxyribonucleic acid DNA
Glycidamide GA
Polycyclic aromatic hydrocarbon PAH

Q & A

Q. What analytical methods are recommended for detecting 2-Methylbenzo[a]pyrene in environmental samples?

To detect this compound, researchers typically employ gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection. Key steps include:

  • Sample preparation : Use Soxhlet extraction or solid-phase extraction (SPE) for complex matrices like soil or sediment.
  • Internal standards : Incorporate deuterated analogs (e.g., 9-Methylbenzo[a]pyrene) to correct for matrix effects and instrument variability .
  • Validation : Optimize recovery rates (≥80%) and limit of detection (LOD < 0.1 µg/L) using spiked samples .

Q. How should researchers handle environmental samples with low concentrations of this compound?

For trace-level detection:

  • Method Detection Limit (MDL) substitution : Replace non-detects with MDL values (e.g., 0.05 µg/kg) to avoid underestimating exposure risks .
  • Signal amplification : Use derivatization techniques (e.g., silylation) to enhance chromatographic resolution in GC-MS .

Q. What are the primary sources of this compound in environmental matrices?

Key sources include:

  • Combustion processes : Biomass burning, vehicular emissions, and industrial incineration.
  • Industrial byproducts : Coal tar, creosote, and petroleum refining residues.
  • Sampling strategy : Prioritize urban areas, traffic corridors, and industrial zones for targeted monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data across species?

Contradictions often arise from species-specific metabolic pathways. To address this:

  • Cross-species comparisons : Use human hepatocyte models and rodent assays to compare metabolic activation (e.g., cytochrome P450-mediated oxidation) .
  • In vitro-in vivo extrapolation (IVIVE) : Apply physiologically based pharmacokinetic (PBPK) modeling to predict dose-response relationships in humans .

Q. What experimental designs are suitable for studying epigenetic effects of this compound?

  • Cell line models : Expose human bronchial epithelial cells (e.g., BEAS-2B) to sub-cytotoxic doses (0.1–1 µM) for 72 hours.
  • Epigenetic markers : Quantify DNA methylation (via bisulfite sequencing) and histone modifications (e.g., H3K27ac) using chromatin immunoprecipitation (ChIP) .
  • Omics integration : Combine transcriptomic and proteomic data to identify dysregulated pathways (e.g., oxidative stress response) .

Q. How should researchers apply the PICO framework to study metabolic degradation pathways?

  • Population (P) : Soil microbiota or hepatic microsomes.
  • Intervention (I) : Exposure to this compound (e.g., 10–100 ppm).
  • Comparison (C) : Control groups treated with UV-irradiated iron oxides (e.g., goethite) to assess photodegradation efficacy.
  • Outcome (O) : Quantify degradation metabolites (e.g., 3-hydroxybenzo[a]pyrene) using tandem mass spectrometry .

Q. What statistical methods address datasets with limited sample sizes or censored data?

  • Non-parametric tests : Use the Mann-Whitney U test for non-normal distributions.
  • Maximum Likelihood Estimation (MLE) : Model censored data (e.g., values below MDL) to estimate central tendency and variance .

Methodological Challenges

Q. How can researchers improve reproducibility in quantifying this compound degradation products?

  • Synthesized standards : Use certified reference materials (CRMs) for metabolites like 3-hydroxybenzo[a]pyrene to calibrate instruments .
  • Inter-laboratory validation : Participate in round-robin trials to harmonize extraction protocols and analytical conditions .

Q. What strategies mitigate matrix interference in complex environmental samples?

  • Cleanup steps : Apply silica gel chromatography or gel permeation chromatography (GPC) to remove lipids and humic acids.
  • Quality control (QC) : Include procedural blanks and spike-recovery tests for each batch of 10 samples .

Data and Resource Gaps

Q. Why are aquatic toxicity data for this compound limited, and how can this be addressed?

  • Data gaps : Only 2/8 required aquatic families (e.g., Daphnia) have validated toxicity values due to insufficient LC50/EC50 studies .
  • Mitigation : Conduct standardized OECD 202/203 tests with freshwater species (e.g., zebrafish embryos) under varying pH and temperature conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.